molecular formula C23H18FNO2 B5132583 (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone

(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone

Cat. No. B5132583
M. Wt: 359.4 g/mol
InChI Key: DIFVOAHCODCPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in laboratory experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. These include further studies to determine its safety and efficacy, the development of new synthetic methods for this compound, and the exploration of its potential use in the treatment of other diseases and disorders. Additionally, the potential use of this compound as a drug delivery system for other therapeutic agents is an area of interest for future research.

Synthesis Methods

The synthesis of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone involves the reaction of 2-fluoroacetophenone and 2-phenoxyethylamine in the presence of a catalyst such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-fluorophenyl)-[1-(2-phenoxyethyl)indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO2/c24-21-12-6-4-11-19(21)23(26)20-16-25(22-13-7-5-10-18(20)22)14-15-27-17-8-2-1-3-9-17/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVOAHCODCPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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